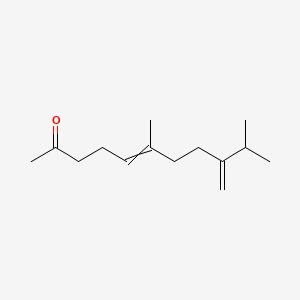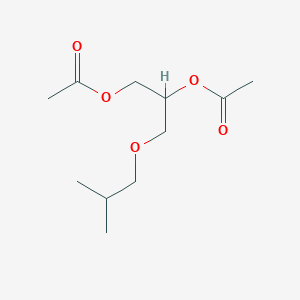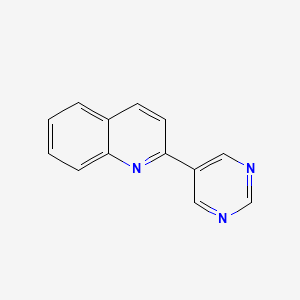
Quinoline, 2-(5-pyrimidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 2-(5-pyrimidinyl)- is a heterocyclic aromatic organic compound that features a quinoline ring fused with a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(5-pyrimidinyl)- can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for synthesizing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene . Another method involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and a ketone to form the quinoline ring .
Industrial Production Methods
Industrial production of Quinoline, 2-(5-pyrimidinyl)- often involves large-scale Skraup synthesis due to its efficiency and high yield. The reaction conditions are carefully controlled to ensure the safety and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 2-(5-pyrimidinyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitric acid, sulfuric acid
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives
Applications De Recherche Scientifique
Quinoline, 2-(5-pyrimidinyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Quinoline, 2-(5-pyrimidinyl)- involves its interaction with various molecular targets and pathways:
DNA Synthesis Inhibition: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: Inhibits enzymes such as topoisomerases, which are essential for DNA replication and repair.
Pathway Modulation: Modulates signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Quinoline, 2-(5-pyrimidinyl)- can be compared with other similar compounds such as:
Isoquinoline: Similar to quinoline but with a different ring fusion pattern, leading to different chemical properties and reactivity.
Pyrimido[1,2-a]benzimidazole: :
Propriétés
Numéro CAS |
64858-31-7 |
|---|---|
Formule moléculaire |
C13H9N3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
2-pyrimidin-5-ylquinoline |
InChI |
InChI=1S/C13H9N3/c1-2-4-12-10(3-1)5-6-13(16-12)11-7-14-9-15-8-11/h1-9H |
Clé InChI |
VKXBITQENQICKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C3=CN=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


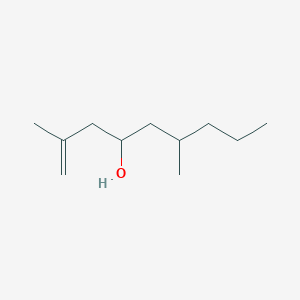

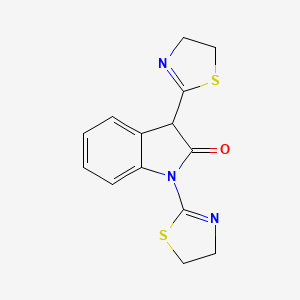
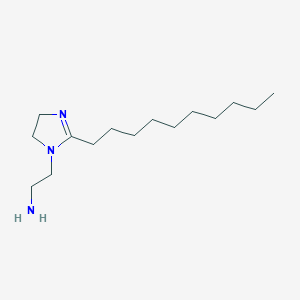
![2,4,4-Trimethyl-3-[(2-methylbenzene-1-sulfonyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14491033.png)

![3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14491045.png)
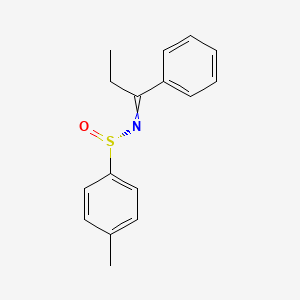
![5-(4-Chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-ol](/img/structure/B14491062.png)
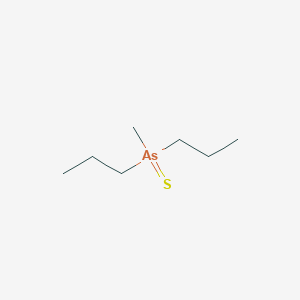
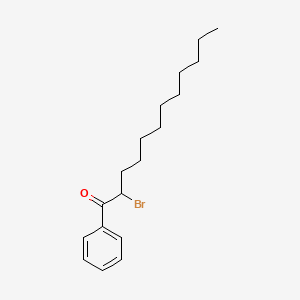
![N,N-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14491073.png)
